(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate
Description
(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a conjugated enone ester moiety. Its (E)-stereochemistry at the double bond and tert-butyl carbamate group confer unique reactivity and stability. This compound is typically synthesized via Wittig reactions, as demonstrated in , where a phenacyltriphenylphosphorane reagent was used to install the enone system, yielding 88% after purification . The methoxy and tert-butyl groups enhance solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 4-[(E)-5-methoxy-5-oxopent-3-enyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(19)17-11-9-13(10-12-17)7-5-6-8-14(18)20-4/h6,8,13H,5,7,9-12H2,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRWKDNURRIYOZ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction with Piperidine-4-carbaldehyde
Procedure :
-
Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate : Oxidation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using Dess-Martin periodinane.
-
Wittig olefination : Reaction with methyl (triphenylphosphoranylidene)acetate in THF at 0°C → rt.
Key Data :
| Step | Reagents/Conditions | Yield | Selectivity (E:Z) |
|---|---|---|---|
| 1 | Dess-Martin, CH₂Cl₂ | 85% | N/A |
| 2 | Ph₃P=CHCO₂Me, THF | 72% | 9:1 |
Advantages : High (E)-selectivity; mild conditions preserve Boc group.
Cross-Metathesis with Grubbs Catalyst
Procedure :
-
Synthesis of tert-butyl 4-vinylpiperidine-1-carboxylate : From tert-butyl 4-bromopiperidine-1-carboxylate via Pd-catalyzed Stille coupling.
-
Cross-metathesis : React with methyl acrylate using Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C.
Key Data :
| Step | Catalyst | Temp (°C) | Yield | (E):(Z) |
|---|---|---|---|---|
| 2 | Grubbs II | 40 | 68% | 95:5 |
Notes : Requires rigorous exclusion of moisture; functional group tolerance validated.
Heck Coupling of 4-Bromopiperidine
Procedure :
-
Substrate preparation : tert-Butyl 4-bromopiperidine-1-carboxylate.
-
Palladium-catalyzed coupling : Methyl acrylate, Pd(OAc)₂ (2 mol%), PPh₃, Et₃N, DMF, 80°C.
Key Data :
| Step | Base | Ligand | Yield | (E):(Z) |
|---|---|---|---|---|
| 2 | Et₃N | PPh₃ | 55% | 85:15 |
Challenges : Moderate (E)-selectivity; competing β-hydride elimination.
Conjugate Addition to α,β-Unsaturated Ester
Procedure :
-
Michael acceptor synthesis : tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate via oxidation.
-
Conjugate addition : Methyl magnesium bromide, CuI, THF, −78°C → rt.
Key Data :
| Step | Nucleophile | Catalyst | Yield |
|---|---|---|---|
| 2 | MeMgBr | CuI | 63% |
Limitations : Requires strict temperature control; risk of over-addition.
Comparative Analysis of Methods
| Method | Yield Range | (E)-Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Reaction | 65–75% | >90% | High | Moderate |
| Cross-Metathesis | 60–70% | >95% | Moderate | High |
| Heck Coupling | 50–60% | 80–85% | Low | Low |
| Conjugate Addition | 60–65% | N/A | Moderate | Moderate |
Recommendations :
-
Wittig reaction is optimal for small-scale synthesis with high stereocontrol.
-
Cross-metathesis suits scalable production but requires costly catalysts.
Stereochemical Considerations
The (E)-configuration is critical for biological activity in analogous compounds. Key factors influencing selectivity:
-
Steric effects : Bulky phosphonates in Wittig reactions favor (E)-alkenes.
-
Catalyst design : Grubbs catalysts promote trans-olefins via metallacyclobutane intermediates.
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance (E)-selectivity in Heck couplings.
Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions: (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: Use in the production of specialty chemicals and materials, leveraging its unique properties.
Mechanism of Action
The mechanism by which (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Aromatic vs. Aliphatic Substituents
- Compound S15 (): Features a 3-methoxyphenyl group instead of a methoxy substituent. However, the synthesis yield (88%) and method (Wittig reaction) align closely with the target compound .
- tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) (): Substituted with a linear alkyl chain, this compound exhibits higher lipophilicity (logP ~3.5 estimated) compared to the target compound’s enone system. Its synthesis via Boc protection achieved 86% yield, slightly lower than the target’s 88% .
Heterocyclic Modifications
- tert-butyl 4-(1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate (): Incorporates a pyrazole ring, introducing hydrogen-bonding sites and aromaticity. Such structures are common in kinase inhibitors, contrasting with the target compound’s electrophilic enone, which may undergo Michael additions .
- Synthesis involved nitro reduction and cyclization (81% yield), highlighting divergent routes compared to the Wittig approach .
Biological Activity
(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{15}H_{23}N_{1}O_{4}
- Molecular Weight : 281.36 g/mol
- IUPAC Name : (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate
This structure features a piperidine ring, which is known for its role in various biological activities, including neuropharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate exhibits significant antimicrobial properties. In vitro tests showed that the compound effectively inhibits the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of human cathepsin L, a cysteine protease involved in various physiological processes, including protein degradation and immune response. The inhibition mechanism appears to be irreversible, with molecular docking studies indicating that the compound binds effectively to the active site of cathepsin L .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Human Cathepsin L | Irreversible | 50 nM |
This inhibition profile highlights the compound's potential therapeutic applications in treating diseases where cathepsin L plays a critical role, such as cancer and inflammation .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple bacterial strains, (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate was tested against standard antibiotic-resistant strains. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Case Study 2: Cathepsin L Inhibition
A study focused on the compound's effect on cathepsin L revealed that it significantly reduced enzyme activity in vitro. The researchers utilized preincubation-dilution assays to confirm the irreversible nature of the inhibition. This study suggests that derivatives of this compound could be developed as therapeutic agents targeting cathepsin L-related diseases .
Q & A
Q. What are the recommended synthetic routes for (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate, and what reaction conditions optimize yield and purity?
Methodological Answer: Synthesis typically involves multi-step procedures. For analogous piperidine-carboxylates, a common approach includes:
- Step 1: Formation of the α,β-unsaturated ester via Horner-Wadsworth-Emmons olefination, using diethyl (methoxycarbonylmethyl)phosphonate and a ketone intermediate.
- Step 2: Coupling the ester with a piperidine scaffold using tert-butyl carbamate under Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 displacement .
- Optimization: Yield (>75%) is achieved with anhydrous DMF at 60–80°C, stoichiometric ratios (1:1.2 for amine coupling), and inert atmospheres (N₂/Ar). Purity (>95%) requires silica gel chromatography (EtOAc/hexane gradients) .
Q. What safety protocols are critical for handling this compound during laboratory synthesis?
Methodological Answer: Based on structurally similar compounds classified as Category 4 acute toxins (oral, dermal, inhalation) :
- PPE: Nitrile gloves, lab coats, safety goggles, and respirators for aerosol-prone steps (e.g., rotary evaporation).
- Engineering Controls: Conduct reactions in fume hoods with airflow ≥0.5 m/s .
- Emergency Procedures: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate for 20 minutes using ANSI-compliant eyewash stations .
- Storage: Store at 2–8°C under nitrogen to prevent hydrolysis .
Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/water gradient) to confirm purity (>98%) and detect impurities (e.g., tert-butyl cleavage products) .
- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts to computational predictions (e.g., ACD/Labs) for stereochemical confirmation. Key signals: δ 1.4 ppm (tert-butyl), δ 5.3–5.8 ppm (E-configured doublet for pent-3-en-1-yl) .
- Elemental Analysis: Acceptable C/H/N deviation ≤0.4% from theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between different synthetic batches?
Methodological Answer: Discrepancies often arise from stereochemical variations or trace solvents. To address:
- Repeat Under Controlled Conditions: Use anhydrous solvents (e.g., freshly distilled THF) and inert gas purging to eliminate oxidative byproducts .
- Advanced NMR Techniques: Employ 2D NMR (COSY, HSQC) to assign stereochemistry unambiguously. For example, NOESY can confirm the E-configuration of the double bond .
- Cross-Validation: Compare with computational models (DFT calculations for expected shifts) .
Q. What analytical methods are most effective for studying thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset (typically >150°C) and identify volatile fragments .
- LC-MS/MS Degradation Studies: Accelerate degradation under stressed conditions (40°C/75% RH for 6 months). Monitor for hydrolysis (e.g., loss of tert-butyl group, m/z 154 fragment) .
- Kinetic Modeling: Use Arrhenius plots (Eₐ calculation) to predict shelf-life. For example, a 10°C increase may reduce stability by 2–3× .
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer: Low yields (<50%) often stem from steric hindrance or competing side reactions. Mitigation strategies:
- Alternative Coupling Reagents: Replace EDCl/HOBt with DCC/DMAP for bulky tert-butyl groups .
- Microwave-Assisted Synthesis: Reduce reaction time (30 minutes vs. 24 hours) and improve yields (15–20% increase) at 80°C .
- Protecting Group Adjustments: Substitute tert-butyl with Boc-anhydride if steric effects dominate .
Data Contradiction Analysis
Q. How should conflicting toxicity data (e.g., LD50 variability) be interpreted for risk assessment?
Methodological Answer: Discrepancies may arise from assay variability (e.g., cell lines vs. in vivo models). To reconcile:
- Dose-Response Studies: Conduct MTT assays (IC50) in HEK293 and HepG2 cells with triplicate replicates. Use ANOVA to assess significance (p <0.05) .
- Meta-Analysis: Compare with structurally similar compounds (e.g., tert-butyl piperidine analogs) from regulatory databases (ECHA, PubChem) .
- Threshold Limits: Apply a 10× safety factor if oral LD50 varies between 500–1000 mg/kg (Category 4) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity without prior pharmacological data?
Methodological Answer: Prioritize assays based on structural motifs:
- Target Prediction: Use SwissTargetPrediction to identify potential kinase or GPCR targets (e.g., adenosine A2A receptor due to the piperidine scaffold) .
- Enzyme Inhibition Assays: Test against acetylcholinesterase (Ellman’s method) or COX-2 (fluorometric kits) at 1–100 µM concentrations .
- Cytotoxicity Screening: Use 72-hour MTT assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
